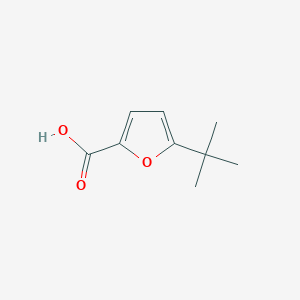

5-tert-butylfuran-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZMCIVGRRFEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403873 | |

| Record name | 5-tert-butylfuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-39-8 | |

| Record name | 5-(1,1-Dimethylethyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56311-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butylfuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-tert-butylfuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-tert-butylfuran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable synthetic strategies. The guide balances theoretical mechanistic insights with practical, field-proven protocols. Key methodologies, including Friedel-Crafts alkylation, carboxylation of a 2-tert-butylfuran intermediate, and an oxidation route from 5-tert-butylfurfural, are critically evaluated. Detailed experimental procedures, data presentation, and workflow visualizations are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Furan-2-Carboxylic Acids

Furan-2-carboxylic acid and its derivatives are privileged scaffolds in the realm of pharmaceuticals and agrochemicals. The inherent electronic properties and geometric constraints of the furan ring, coupled with the versatile reactivity of the carboxylic acid moiety, render these compounds as crucial intermediates in the synthesis of a wide array of bioactive molecules.[1][2][3] The incorporation of a bulky tert-butyl group at the 5-position of the furan ring can significantly modulate a molecule's pharmacological profile by enhancing its lipophilicity, influencing its metabolic stability, and inducing specific conformational orientations favorable for target binding.[4] Consequently, this compound emerges as a key building block for the development of novel therapeutic agents. This guide aims to provide a detailed exposition of the primary synthetic routes to this valuable compound.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three principal and logically sound methodologies:

-

Strategy A: Electrophilic Alkylation of a Furan Precursor (Friedel-Crafts Reaction)

-

Strategy B: Carboxylation of a Pre-formed 2-tert-butylfuran Intermediate

-

Strategy C: Oxidation of a 5-tert-butylfurfural Precursor

Each strategy will be discussed in detail, weighing the advantages and disadvantages inherent to each approach.

Detailed Synthetic Methodologies

Strategy A: Friedel-Crafts Alkylation of Methyl 2-furoate

The Friedel-Crafts alkylation is a classic and powerful method for the formation of carbon-carbon bonds on aromatic systems.[5] In this strategy, the tert-butyl group is introduced onto the electron-rich furan ring of a readily available starting material, methyl 2-furoate, via an electrophilic aromatic substitution. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Mechanism: The reaction proceeds through the formation of a tert-butyl carbocation, generated from a suitable precursor like tert-butyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][6] The highly electrophilic carbocation is then attacked by the π-electron system of the furan ring, preferentially at the electron-rich 5-position. A subsequent deprotonation-aromatization step restores the furan ring, now bearing the tert-butyl substituent.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-tert-butyl-2-furoate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.) and dry carbon disulfide as the solvent.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add methyl 2-furoate (1.0 eq.) to the suspension.

-

From the dropping funnel, add tert-butyl chloride (1.1 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield methyl 5-tert-butyl-2-furoate.

Step 2: Hydrolysis to this compound

-

Dissolve the methyl 5-tert-butyl-2-furoate (1.0 eq.) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Strategy B: Carboxylation of 2-tert-butylfuran

This approach involves the initial synthesis of 2-tert-butylfuran, followed by its conversion to an organometallic intermediate (organolithium or Grignard reagent), which is then carboxylated using carbon dioxide (dry ice).

Mechanism: The synthesis of 2-tert-butylfuran can be achieved through various methods, including the Friedel-Crafts alkylation of furan. The subsequent step involves the deprotonation of the acidic proton at the 5-position of the furan ring using a strong base like n-butyllithium to form a highly nucleophilic 5-lithio-2-tert-butylfuran intermediate.[1] This intermediate readily attacks the electrophilic carbon of carbon dioxide, forming a lithium carboxylate salt.[7] Acidic workup then furnishes the final carboxylic acid.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via carboxylation of 2-tert-butylfuran.

Experimental Protocol:

Step 1: Synthesis of 2-tert-butylfuran [8]

-

In a round-bottom flask, combine furan (1.0 eq.) and tert-butanol (1.2 eq.).

-

Add a catalytic amount of a strong acid, such as phosphoric acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction by Gas Chromatography (GC).

-

After completion, cool the mixture, dilute with water, and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify by distillation to obtain 2-tert-butylfuran.

Step 2: Lithiation and Carboxylation

-

Dissolve 2-tert-butylfuran (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq. in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.

-

Transfer the organolithium solution to the dry ice slurry via a cannula under a positive pressure of nitrogen.

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Make the solution basic with aqueous NaOH and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold, concentrated hydrochloric acid and extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Recrystallize from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain the pure product.

Strategy C: Oxidation of 5-tert-butylfurfural

This strategy relies on the synthesis of the aldehyde precursor, 5-tert-butylfurfural, followed by its oxidation to the corresponding carboxylic acid.

Mechanism: The synthesis of 5-tert-butylfurfural can be accomplished through a Vilsmeier-Haack formylation of 2-tert-butylfuran. The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).[9]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via oxidation of 5-tert-butylfurfural.

Experimental Protocol:

Step 1: Synthesis of 5-tert-butylfurfural

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) to dimethylformamide (DMF, 3.0 eq.).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add 2-tert-butylfuran (1.0 eq.) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition, heat the reaction mixture to 80-90 °C for 2-3 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify by vacuum distillation to obtain 5-tert-butylfurfural.

Step 2: Oxidation to this compound

-

Dissolve 5-tert-butylfurfural (1.0 eq.) in acetone.

-

Slowly add a solution of potassium permanganate (KMnO₄, 2.0 eq.) in water, maintaining the temperature below 20 °C with an ice bath.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution with dilute sulfuric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by recrystallization.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 104-105 °C |

| ¹H NMR (CDCl₃) | δ ~1.35 (s, 9H, C(CH₃)₃), ~6.2 (d, 1H, furan-H), ~7.2 (d, 1H, furan-H), ~9.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃) | δ ~28 (C(CH₃)₃), ~32 (C(CH₃)₃), ~110 (furan-CH), ~120 (furan-CH), ~145 (furan-C), ~160 (COOH), ~165 (furan-C) |

| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch), ~1200-1300 (C-O stretch)[2][10][11][12] |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Conclusion and Future Perspectives

This guide has detailed three robust and viable synthetic routes to this compound. The choice of a particular method will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research group. The Friedel-Crafts alkylation of methyl 2-furoate offers a direct approach from a common starting material. The carboxylation of 2-tert-butylfuran provides a convergent synthesis, while the oxidation of 5-tert-butylfurfural is a classic functional group transformation.

The continued development of efficient and sustainable methods for the synthesis of substituted furan derivatives like this compound is of paramount importance. As a versatile building block, it holds significant promise for the discovery and development of new chemical entities with potential applications in medicine and materials science.[13][14] Future research may focus on catalytic and greener synthetic methodologies to further enhance the accessibility of this and related compounds.

References

- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride. BenchChem Technical Support.

- ChemPoint. (n.d.).

- Wikipedia. (2023). 2-Furoic acid.

- ResearchGate. (n.d.).

- Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan.

- RSC Publishing. (n.d.).

- Biosynth. (n.d.). 2-tert-butylfuran.

- Scribd. (2014). The Friedel-Crafts Reaction.

- Guidechem. (n.d.). 2-TERT-BUTYLFURAN | CAS No.7040-43-9 Synthetic Routes.

- National Institutes of Health. (n.d.).

- Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.

- Biosynth. (n.d.). 2-tert-butylfuran.

- Semantic Scholar. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

- Chemistry LibreTexts. (2012). Experiment 1.

- National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

- ResearchGate. (n.d.). Efficient base-free oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over copper-doped manganese oxide nanorods with tert-butanol as solvent.

- Scribd. (n.d.). Friedel Crafts | PDF | Sulfuric Acid | Chemical Reactions.

- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Dalton Transactions (RSC Publishing). (n.d.).

- PubChemLite. (n.d.). 5-(4-tert-butylphenyl)furan-2-carboxylic acid.

- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- YouTube. (2019).

- Progress in Chemistry. (2022).

- Thermo Fisher Scientific. (n.d.).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).

- CONICET. (2025).

Sources

- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dl.icdst.org [dl.icdst.org]

- 6. askthenerd.com [askthenerd.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 5-tert-butyl-3-methyl-furan-2-carboxylic acid synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-tert-butylfuran-2-carboxylic acid: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 5-tert-butylfuran-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its core chemical and physical properties, delve into its characteristic spectroscopic signature, outline a robust synthetic pathway, and discuss its current and potential applications, particularly within the realm of drug development. This guide is intended for professionals who require a deep, practical understanding of this valuable chemical building block.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted furan derivative. The presence of the sterically bulky tert-butyl group and the ionizable carboxylic acid moiety imparts unique solubility, reactivity, and metabolic stability characteristics, making it a valuable scaffold in chemical synthesis. The tert-butyl group, a lipophilic moiety, significantly influences the molecule's interaction with nonpolar environments, a critical factor in drug design for membrane permeability and target engagement.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| Synonyms | 5-(1,1-Dimethylethyl)-2-furancarboxylic acid, 5-tert-Butyl-2-furoic acid | [1] |

| CAS Number | 56311-39-8 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 104-105 °C |[1] |

Below is the two-dimensional structure of the molecule, illustrating the spatial arrangement of the furan ring, the carboxylic acid, and the tert-butyl group.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. [2]The carboxylic acid functional group is pivotal, as its ability to ionize at physiological pH enhances water solubility and allows for critical hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. [3]

-

Metabolic Stability: The tert-butyl group is often incorporated into drug candidates to block sites of oxidative metabolism. Its steric bulk can shield adjacent positions on the furan ring from cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.

-

Modulation of Lipophilicity: As a large, nonpolar group, the tert-butyl moiety increases the lipophilicity of the molecule. This property is crucial for tuning a drug's ADME (absorption, distribution, metabolism, and excretion) profile, particularly its ability to cross cell membranes.

-

Bioisosteric Replacement: The furan ring itself can serve as a bioisostere for a phenyl ring, offering a similar spatial arrangement but with different electronic properties and often improved metabolic profiles.

-

Scaffold for Novel Therapeutics: Derivatives of furan-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including the treatment of type 2 diabetes, bacterial infections, and cancer. [2][4]For instance, 5-phenyl-furan-2-carboxylic acids have been identified as potential antitubercular agents that target iron acquisition in mycobacteria. [2]The title compound serves as a key starting material for creating libraries of such derivatives for high-throughput screening.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound should always be consulted, compounds of this class generally require standard laboratory precautions.

-

Hazards: Likely to cause skin and serious eye irritation. [5]May be harmful if swallowed or inhaled, potentially causing respiratory irritation. [5][6]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5]Store away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its unique combination of a furan core, a carboxylic acid handle, and a metabolically robust tert-butyl group makes it an attractive starting point for the development of novel pharmaceuticals and functional materials. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthetic routes, as detailed in this guide, is essential for its effective application in research and development.

References

- Sigma-Aldrich. 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.

- Alichem. 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.

- Fisher Scientific. SAFETY DATA SHEET: 5-tert-Butyl-2-methylfuran-3-carboxylic acid.

- Echemi. 5-(tert-butyl)furan-2-carboxylic acid.

- Thermo Fisher Scientific.

- Cayman Chemical. Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid.

- Sigma-Aldrich. 5-tert-butyl-3-methyl-furan-2-carboxylic acid synthesis.

- PubChem. 5-Butyltetrahydro-2-oxo-3-furancarboxylic acid.

- PubChemLite. 5-(4-tert-butylphenyl)furan-2-carboxylic acid.

- Chemistry LibreTexts.

- OpenStax. Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.

- University of Calgary. IR: carboxylic acids.

- BLDpharm. 5-tert-Butyl-2-ethylfuran-3-carboxylic acid.

- Sigma-Aldrich. 5-tert-Butyl-3-methyl-furan-2-carboxylic acid (Chinese).

- ChemicalBook. 5-TERT-BUTYL-3-METHYL-FURAN-2-CARBOXYLIC ACID.

- National Institutes of Health (NIH). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.

- ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.

- Wiley Online Library. On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2-Hydroxyethyl)

- Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid.

- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- ResearchGate. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM).

- Benchchem. Characterization of novel compounds derived from 2-Tert-butylpyrimidine-5-carboxylic acid.

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Furan Derivatives

Abstract

The furan ring, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic characteristics and its capacity to serve as a bioisostere for moieties like phenyl or thiophene rings allow for the fine-tuning of steric and electronic properties in drug candidates, often leading to improved metabolic stability, bioavailability, and receptor interactions.[1][3] This guide provides a comprehensive technical overview of the diverse biological activities of furan derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The Furan Scaffold: A Privileged Core in Medicinal Chemistry

The versatility of the furan nucleus is central to its prevalence in drug design.[1] Compounds incorporating this scaffold exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] This widespread activity stems from the furan ring's inherent chemical properties and its ability to engage in various biological interactions.

Structural and Electronic Properties

Furan is a planar, aromatic heterocycle with one oxygen atom. This oxygen atom contributes a lone pair of electrons to the π-system, resulting in a total of six π-electrons and satisfying Hückel's rule for aromaticity. This electron-rich nature allows the furan ring to participate in both polar and non-polar interactions, which is crucial for binding to diverse biological targets.[1]

Role as a Bioisostere

In drug design, the furan ring is often employed as a bioisostere for the phenyl ring.[1] This substitution can lead to several advantages:

-

Improved Metabolic Stability: The oxygen heteroatom can alter the metabolic profile of a molecule, potentially blocking sites of unwanted oxidation that might occur on a corresponding phenyl ring.

-

Enhanced Receptor Binding: The distinct electronic and steric profile of furan can lead to more favorable interactions with target receptors or enzymes.

-

Modified Pharmacokinetics: Changes in polarity and hydrogen bonding capacity can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

General Structure-Activity Relationships (SAR)

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the ring.[3] Modifications, particularly at the 2- and 5-positions, are frequently crucial for modulating potency and selectivity.[1][3] For instance, the introduction of specific functional groups can direct the molecule to a particular biological target and dictate its mechanism of action.[6]

Key Biological Activities of Furan Derivatives

The furan scaffold is a key component in numerous therapeutic agents across various disease areas.

Antimicrobial Activity (Antibacterial & Antifungal)

Furan derivatives are well-established antimicrobial agents. The most prominent examples belong to the nitrofuran class.

-

Mechanism of Action: Nitrofurans, such as Nitrofurantoin (used for urinary tract infections), act as prodrugs.[4][7] Inside the bacterial cell, the nitro group undergoes enzymatic reduction, generating highly reactive electrophilic intermediates.[1][7] These intermediates non-specifically attack bacterial macromolecules, including ribosomal proteins and DNA, leading to the inhibition of DNA, RNA, protein synthesis, and ultimately, cell death.[1] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance.

-

Examples & Efficacy: A wide range of synthetic furan derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.[1]

| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Nitrofurantoin | Staphylococcus aureus | 1.56 | [7] |

| Furan-rhodanine derivative | Methicillin-resistant S. aureus (MRSA) | 2-4 | [7] |

| 3-aryl-3(furan-2-yl) propanoic acid | Escherichia coli | 64 | [8] |

| Furan-based pyrimidine-thiazolidinone (8k) | Escherichia coli | 12.5 |

Anticancer Activity

Numerous furan-containing molecules have been developed as anticancer agents, targeting cancer cells through mechanisms such as enzyme inhibition and the induction of apoptosis.[1][9]

-

Mechanism of Action: The anticancer effects of furan derivatives are diverse.

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Enzyme Inhibition: Furan derivatives have been identified as inhibitors of key enzymes in cancer progression, such as ATP-citrate lyase (ACL), which is crucial for lipid biosynthesis in cancer cells, and vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10][11]

-

Signaling Pathway Modulation: Certain compounds have been shown to suppress critical cancer-related signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, by promoting the activity of the tumor suppressor PTEN.[12][13]

-

-

Examples & Efficacy:

| Compound/Derivative Class | Cell Line(s) | IC₅₀ | Mechanism of Action | Reference(s) |

| Furan derivative 24 | HeLa (Cervical), SW620 (Colorectal) | 0.08 µM (HeLa) | PTEN activation, PI3K/Akt & Wnt/β-catenin suppression | [12] |

| Furan-based triazinone 7 | MCF-7 (Breast) | 2.96 µM | G2/M phase arrest, apoptosis induction | [9] |

| Furan carboxylate A1 | N/A (Enzymatic Assay) | 4.1 µM | ATP-citrate lyase (ACL) inhibition | [10] |

| Furan derivative 7b | A549 (Lung), HT-29 (Colon) | 6.66 µM (A549) | VEGFR-2 deactivation, G2/M arrest, apoptosis | [11] |

Anti-inflammatory Activity

Furan derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[5][14]

-

Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[1] The furanone ring in compounds like Rofecoxib (formerly on the market) was essential for selective binding to the COX-2 enzyme.[1] Natural furan derivatives have also been shown to exert anti-inflammatory effects by modulating signaling pathways like MAPK and PPAR-γ.[5][14][15]

Antiviral Activity

Certain furan-based compounds have been investigated for their ability to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C.[1] Recent studies have also explored their potential against avian influenza virus (AIV) and infectious bronchitis virus (IBV).[16]

-

Mechanism of Action: The mechanisms are varied and virus-specific. For example, some aryl furan derivatives have been shown to inhibit the Zika Virus (ZIKV) NS3 protease (NS3pro), an enzyme essential for viral replication.[17]

-

Examples & Efficacy: In one study, chalcone derivatives of 5-arylfuran-2-carbaldehydes were tested in ovo. Several compounds were highly effective against AIV (H9N2), reducing the hemagglutination (HA) titer to zero after a viral challenge.[16]

Neuroprotective Activity

There is growing interest in furan derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20]

-

Mechanism of Action: Their neuroprotective potential is linked to their antioxidant and anti-inflammatory properties.[18][19] They can scavenge free radicals, mitigate oxidative stress, and modulate inflammatory pathways within the central nervous system, all of which are critical factors in the progression of neurodegeneration.[18][19] Some furan-containing amino acids also show structural similarity to neurotransmitters like GABA, suggesting a potential role in modulating neural activity and regulating neuronal excitability.

Visualization of Key Processes

Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of novel furan-based therapeutics.

Anticancer Mechanism: PI3K/Akt Pathway Inhibition

Caption: Inhibition of the PI3K/Akt pathway by certain anticancer furan derivatives via PTEN activation.[12][13]

Experimental Protocols for Biological Evaluation

The validation of biological activity requires robust and reproducible experimental protocols.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[7]

-

Preparation of Inoculum:

-

Culture a specific bacterial strain (e.g., S. aureus) in appropriate broth overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the anti-proliferative effect of a compound on cancer cell lines.[12]

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furan derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Perspectives

Furan derivatives represent a remarkably versatile and pharmacologically significant class of compounds.[4] Their role as a privileged scaffold in medicinal chemistry is well-established, with applications spanning a wide range of diseases.[1][2] The ability to readily modify the furan ring allows for the systematic optimization of biological activity, leading to the development of potent and selective therapeutic agents.[6]

Future research will likely focus on several key areas:

-

Novel Synthesis Methods: The development of more efficient and sustainable synthetic routes to access structurally diverse furan libraries.[21]

-

Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel furan derivatives.

-

Combating Drug Resistance: Designing furan-based compounds that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases.[7]

-

Expanding Therapeutic Applications: Exploring the potential of furan derivatives in less-studied areas, such as metabolic and rare diseases.

The continued exploration of the furan scaffold promises to yield new generations of innovative medicines to address unmet medical needs.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.

- Pharmacological activity of furan derivatives. (2024, December 10). World Journal of Pharmaceutical Research.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). MDPI.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate.

- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.

- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (n.d.). Benchchem.

- A Review on Biological and Medicinal Significance of Furan. (2023, February 18). Journal of Drug Delivery and Therapeutics.

- Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.). ResearchGate.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). Dovepress.

- Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research.

- Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017, February 15). PubMed.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. (n.d.). Benchchem.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025, October 1). ResearchGate.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). Bentham Science.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). PubMed.

- Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. (2024, March 3). Journal of the Chemical Society of Pakistan.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC - NIH.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.

- Examples of furan derivatives with biological activity. (n.d.). ResearchGate.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijabbr.com [ijabbr.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. xisdxjxsu.asia [xisdxjxsu.asia]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]

- 20. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

5-tert-butylfuran-2-carboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-tert-butylfuran-2-carboxylic Acid

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of this compound (CAS No. 56311-39-8).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the key structural features, physicochemical properties, and spectroscopic signatures of the molecule. We will explore how modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are synergistically employed for unambiguous structural confirmation. Furthermore, this guide discusses plausible synthetic strategies and the significance of its structural motifs—the furan ring, the carboxylic acid, and the tert-butyl group—in the context of medicinal chemistry and materials science.

Introduction: The Furan Scaffold in Modern Chemistry

Furan-based compounds are pivotal building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to molecules. 2-Furancarboxylic acid, also known as 2-furoic acid, is a common derivative first isolated from bran, from which the name "furan" is derived.[4]

This compound is a derivative of this parent structure, distinguished by the presence of a bulky tert-butyl group at the 5-position of the furan ring. This substituent significantly influences the molecule's lipophilicity, steric profile, and metabolic stability, making it an intriguing candidate for structure-activity relationship (SAR) studies in drug discovery. The carboxylic acid moiety at the 2-position provides a crucial handle for forming salts, esters, and amides, and often serves as a key interaction point with biological targets.[5][6] This guide aims to provide a detailed exposition of its molecular architecture, from its fundamental composition to the analytical methodologies that validate its structure.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by a planar furan ring substituted with a carboxylic acid group at the C2 position and a tert-butyl group at the C5 position.

Caption: 2D structure of this compound.

The molecule's key properties are summarized in the table below. The tert-butyl group renders the molecule significantly more lipophilic than its parent compound, 2-furoic acid, while the carboxylic acid group provides a site for ionization, contributing to its aqueous solubility at physiological pH.[6]

| Property | Value | Source |

| CAS Number | 56311-39-8 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| IUPAC Name | 5-(tert-butyl)furan-2-carboxylic acid | [1] |

| Synonyms | 5-tert-Butyl-2-furoic acid, 5-(1,1-Dimethylethyl)-2-furancarboxylic acid | [1] |

| Melting Point | 104-105 °C | [1] |

| Appearance | White to off-white solid | Inferred from typical organic acids |

Spectroscopic Characterization: A Self-Validating System

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system where the data from all analyses must converge to support a single structure.

Caption: Logical workflow for structural validation using spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

-

O–H Stretch: A very broad and strong absorption is expected in the range of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[7]

-

C=O Stretch: A strong, sharp absorption peak should appear between 1710 and 1760 cm⁻¹. For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[7] If the acid were monomeric (e.g., in a very dilute nonpolar solvent), this peak would shift to a higher frequency around 1760 cm⁻¹.

-

C–O Stretch & O–H Bend: Absorptions corresponding to the C–O stretching and O–H bending vibrations are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

-

Furan Ring Vibrations: The aromatic C=C and C–O–C stretches of the furan ring typically appear in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

-

Carboxyl Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield, typically between 10 and 13 ppm. Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[7] This peak will disappear upon shaking the sample with D₂O, a classic test for exchangeable protons.

-

Furan Protons (Ar-H): The furan ring has two aromatic protons at the C3 and C4 positions. They appear as two distinct doublets, likely in the 6.5-7.5 ppm range. The proton at C3 will be a doublet due to coupling with the C4 proton, and vice versa.

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp, strong singlet in the upfield region, typically around 1.3-1.5 ppm.

¹³C NMR Spectroscopy:

-

Carboxyl Carbon (-COOH): The carbonyl carbon of the acid is significantly deshielded and will appear in the 165-185 ppm range.[7]

-

Furan Carbons: The four carbons of the furan ring will have distinct signals in the aromatic region (approx. 110-160 ppm). The C2 and C5 carbons, being attached to the electron-withdrawing oxygen and substituents, will be the most downfield.

-

tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon (C(CH₃)₃) around 30-40 ppm and one for the three equivalent methyl carbons (-CH₃) around 28-32 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 168.

-

Key Fragmentation: A characteristic and often prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a peak at m/z 153. Another expected fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃, 57 Da), leading to a peak at m/z 111. Loss of the carboxylic acid group (•COOH, 45 Da) would result in a peak at m/z 123.

Synthesis and Reactivity

While various methods exist for synthesizing substituted furans, a common and logical approach for this compound involves the Friedel-Crafts alkylation of a furan-2-carboxylic acid ester, followed by hydrolysis.

Representative Synthetic Protocol

Step 1: Esterification of 2-Furoic Acid: 2-Furoic acid is first converted to an ester (e.g., methyl 2-furoate) to protect the acidic proton, which would otherwise interfere with the Lewis acid catalyst used in the next step.

Step 2: Friedel-Crafts Alkylation: The methyl 2-furoate is reacted with a tert-butyl source, such as tert-butyl chloride or 2-methylpropene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂). The reaction introduces the tert-butyl group onto the furan ring, predominantly at the electron-rich 5-position.

Step 3: Saponification (Hydrolysis): The resulting methyl 5-tert-butylfuran-2-carboxylate is hydrolyzed using a base (e.g., NaOH or KOH), followed by acidification (e.g., with HCl) to yield the final product, this compound.

Sources

Furan-2-Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Mechanistic Insights, and Drug Discovery Applications

This guide provides an in-depth exploration of the synthesis and application of furan-2-carboxylic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. From foundational synthetic strategies to modern catalytic systems and their role in drug discovery, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Enduring Relevance of the Furan Scaffold

The furan ring is a privileged pharmacophore, integral to the structure of numerous natural products and synthetic molecules with diverse biological activities.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have cemented its importance in medicinal chemistry. Furan-2-carboxylic acid, in particular, serves as a versatile starting material for a vast array of derivatives, offering a synthetically accessible scaffold for modulation of physicochemical and pharmacological properties. These derivatives have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor activities.[2][3]

Foundational Synthetic Strategies for the Furan Core

The construction of the furan ring system is a cornerstone of heterocyclic chemistry. Several classical methods have been refined over decades and remain highly relevant in contemporary synthesis. Understanding the mechanisms and strategic choices behind these methods is crucial for their effective application.

The Paal-Knorr Furan Synthesis: A Pillar of Furan Chemistry

The Paal-Knorr synthesis, first reported in 1884, is a robust and widely employed method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[4][5] The reaction is typically catalyzed by acid and proceeds via an intramolecular cyclization and dehydration mechanism.

Causality in Experimental Choices: The choice of acid catalyst is critical and depends on the substrate's sensitivity. Protic acids like sulfuric acid or hydrochloric acid are effective, but for substrates with acid-labile functional groups, milder Lewis acids such as ZnBr₂ or dehydrating agents like P₂O₅ are preferred.[6] The reaction temperature is also a key parameter to control, with microwave-assisted protocols offering significantly reduced reaction times.[5]

Self-Validating Protocol: Synthesis of a Substituted Furan via Paal-Knorr Reaction

Step 1: Enolization. The 1,4-dicarbonyl compound is dissolved in a suitable solvent, and an acid catalyst is added to promote the tautomerization of one carbonyl group to its enol form.[7]

Step 2: Intramolecular Cyclization. The enol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a cyclic hemiacetal intermediate.[4]

Step 3: Dehydration. Under acidic conditions, the hemiacetal readily undergoes dehydration to form the aromatic furan ring.[6]

Step 4: Work-up and Purification. The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or distillation.

Caption: The Paal-Knorr Furan Synthesis Workflow.

The Feist-Benary Furan Synthesis: A Versatile Condensation Approach

The Feist-Benary synthesis provides an alternative and highly versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9][10][11] This method allows for the construction of a wide range of furan derivatives with different substitution patterns.

Causality in Experimental Choices: The choice of base is a critical factor influencing the reaction's success. Mild bases like pyridine or triethylamine are often employed to prevent side reactions such as the hydrolysis of ester groups in the β-dicarbonyl substrate.[11] The reactivity of the α-halo ketone also plays a significant role, with the order of reactivity being I > Br > Cl.[11]

Self-Validating Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Step 1: Enolate Formation. Ethyl acetoacetate is treated with a mild base, such as pyridine, to generate the corresponding enolate.[9]

Step 2: Nucleophilic Substitution. The enolate attacks the α-carbon of chloroacetone in an SN2 reaction, displacing the chloride ion.[11]

Step 3: Intramolecular Cyclization and Dehydration. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization followed by dehydration to yield the furan product.[9]

Step 4: Work-up and Purification. The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the base and any inorganic byproducts. The crude product is then purified by vacuum distillation or column chromatography.[11]

Caption: The Feist-Benary Furan Synthesis Workflow.

Modern Synthetic Innovations: Expanding the Chemist's Toolkit

While classical methods remain valuable, modern synthetic chemistry has introduced powerful new strategies for the construction of furan derivatives, often with improved efficiency, selectivity, and functional group tolerance.

Ring-Closing Metathesis: A Catalytic Approach to Dihydrofurans

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including dihydrofurans, which can be subsequently oxidized to furans.[12][13][14] This method utilizes ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which exhibit excellent functional group tolerance.[13]

Causality in Experimental Choices: The choice of catalyst is dictated by the specific substrate and desired reactivity. Second-generation Grubbs catalysts generally offer higher activity and are suitable for more challenging RCM reactions. The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene under an inert atmosphere to protect the catalyst from deactivation.

Self-Validating Protocol: Synthesis of a 2,5-Dihydrofuran via RCM

Step 1: Substrate Synthesis. An acyclic diene precursor is synthesized, often through the O-allylation of a homoallylic alcohol.[12]

Step 2: Ring-Closing Metathesis. The diene is dissolved in a suitable solvent, and a catalytic amount of a ruthenium metathesis catalyst is added. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.

Step 3: Catalyst Removal and Product Isolation. The catalyst is removed by filtration through a pad of silica gel or by treatment with a phosphine-based scavenger. The solvent is evaporated, and the resulting dihydrofuran is purified by column chromatography.

Caption: Experimental Workflow for Ring-Closing Metathesis.

Furan-2-Carboxylic Acid Derivatives in Drug Discovery

The furan-2-carboxylic acid scaffold is a prolific source of bioactive molecules. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical motif.

Anticancer Activity

Numerous furan-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][15] Some derivatives have shown potent antiproliferative activity at nanomolar concentrations.[15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[15]

Table 1: Cytotoxic Activity of Selected Furan-2-Carboxamide Derivatives against MCF-7 Breast Cancer Cells [15]

| Compound | IC₅₀ (µM) |

| Compound 4 | 4.06 |

| Compound 7 | 2.96 |

| Staurosporine (Control) | - |

Antimicrobial and Antibiofilm Activity

Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a well-known example used to treat urinary tract infections.[2] More recently, research has focused on developing furan-2-carboxamides as antibiofilm agents.[16] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain furan-2-carboxamide derivatives have been shown to reduce biofilm formation in pathogens like Pseudomonas aeruginosa.[16]

Antidiabetic Properties

Recent studies have highlighted the potential of furan-2-carboxylic acid derivatives in the treatment of type 2 diabetes mellitus.[17] Phenotypic screening has identified compounds that can inhibit gluconeogenesis, a key pathway in the overproduction of glucose in diabetic patients.[17] Lead compounds have demonstrated efficacy in animal models, reducing both fasting and non-fasting blood glucose levels.[17]

Sustainable Production: Furan-2,5-dicarboxylic Acid from Biomass

Furan-2,5-dicarboxylic acid (FDCA) is a bio-based platform chemical that can be derived from the dehydration of sugars.[18][19] It is considered a promising renewable alternative to petroleum-derived terephthalic acid, a key monomer in the production of polyethylene terephthalate (PET).[19] The catalytic conversion of biomass to FDCA typically involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the oxidation of HMF to FDCA.[18]

Caption: Pathway for the conversion of biomass to FDCA.

Future Perspectives

The discovery and development of furan-2-carboxylic acid derivatives continue to be a vibrant area of research. The combination of established synthetic methodologies with modern catalytic techniques provides a powerful platform for the creation of novel molecular architectures. The diverse pharmacological activities exhibited by this class of compounds ensure their continued relevance in the quest for new therapeutic agents. Furthermore, the sustainable production of furan-based platform chemicals from biomass opens up exciting opportunities for the development of green polymers and materials.

References

-

Jacques, R., Pal, R., Parker, N. A., Sear, C. E., Smith, P. W., Ribaucourt, A., & Hodgson, D. M. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. RSC Advances, 6(52), 46869-46894. [Link]

-

Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]

-

Trost, B. M. (2010). Cross-metathesis–based approaches to heteroaromatics: Combining catalysts for furan formation. Proceedings of the National Academy of Sciences, 107(8), 3369-3370. [Link]

-

Jacques, R., Pal, R., Parker, N. A., Sear, C. E., Smith, P. W., Ribaucourt, A., & Hodgson, D. M. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. RSC Publishing. [Link]

-

Wang, T., Li, C., & Zhang, Z. (2020). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. Catalysts, 10(11), 1255. [Link]

-

MDPI. (n.d.). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. Retrieved from [Link]

-

Kim, J. M., Lee, K. Y., Lee, S., & Kim, J. N. (2004). Ring-closing metathesis toward the synthesis of 2,5-dihydrofuran and 2,5-dihydropyrrole skeletons from Baylis–Hillman adducts. Tetrahedron Letters, 45(11), 2421-2424. [Link]

-

BioWorld. (2023, January 18). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. [Link]

-

Jacques, R., Pal, R., Parker, N. A., Sear, C. E., Smith, P. W., Ribaucourt, A., & Hodgson, D. M. (2016). Recent Applications in Natural Product Synthesis of Dihydrofuran and -Pyran Formation by Ring-Closing Alkene Metathesis. Organic & Biomolecular Chemistry, 14(20), 4689-4694. [Link]

-

ResearchGate. (n.d.). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Retrieved from [Link]

-

Li, Y., Li, X., Wang, Y., & Zhang, Z. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Organic & Biomolecular Chemistry, 17(33), 7734-7744. [Link]

-

El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Sayed, M. A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

-

World Journal of Pharmaceutical Research. (2024). A comprehensive review on furan and its derivatives. [Link]

-

Tohoku University. (n.d.). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. [Link]

-

Dołowy, M., Pyka, A., & Bober, K. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6593-6611. [Link]

-

Chem.libretexts.org. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Mori, M., Chiarelli, L. R., Beretta, G., Gelain, A., Pini, E., Porcino, M., ... & Costantino, L. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(3), M1149. [Link]

-

Castillo-Mata, C. A., Pérez-Sánchez, A., Romero-Manzanares, A., Castillo, E., & González-Valdez, J. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 30(10), e202303429. [Link]

-

Wisdomlib.org. (n.d.). Pharmacological activity of furan derivatives. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Retrieved from [Link]

-

MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antibacterial Activity of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. [Link]

-

Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of mono-carboxylic acid-furan derivative linked with rhodadine moiety 56–59 as E. coli MurE inhibitors. [Link]

-

IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

Journal of Natural Products. (2020). Antimicrobial Furancarboxylic Acids from a Penicillium sp.. [Link]

-

ResearchGate. (n.d.). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]

- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]

- 14. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Data for 5-tert-butylfuran-2-carboxylic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-tert-butylfuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:

-

Furan Ring: An aromatic five-membered heterocycle containing two C=C double bonds and an oxygen atom. This will give rise to characteristic signals in both NMR and IR spectroscopy.

-

Carboxylic Acid Group (-COOH): This functional group has highly characteristic IR absorptions and a unique, exchangeable proton signal in ¹H NMR.

-

tert-Butyl Group (-C(CH₃)₃): A bulky aliphatic group that will produce a very distinct singlet in the ¹H NMR spectrum due to the magnetic equivalence of its nine protons.

Caption: 2D structure of this compound.

I. Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making it an excellent tool for identifying functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.[1][2]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal.[2] A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Spectrum and Interpretation:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3300-2500 (very broad) | O-H stretch (carboxylic acid dimer) | This extremely broad and characteristic band is due to the strong hydrogen bonding between two molecules of the carboxylic acid.[3][4][5][6] |

| ~2960 (sharp) | C-H stretch (tert-butyl) | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups. |

| ~1710 (strong, sharp) | C=O stretch (carboxylic acid dimer) | The strong carbonyl absorption is a key indicator of the carboxylic acid. Its position suggests a conjugated system (with the furan ring) and the presence of hydrogen-bonded dimers.[3][4][6] |

| ~1600 and ~1470 | C=C stretch (furan ring) | Aromatic C=C stretching vibrations of the furan ring. |

| ~1440 and ~1365 | C-H bend (tert-butyl) | Characteristic bending vibrations for the tert-butyl group. |

| ~1300 | C-O stretch (coupled with O-H bend) | Stretching of the C-O single bond of the carboxylic acid, often coupled with the in-plane O-H bend.[3] |

| ~920 (broad) | O-H bend (out-of-plane) | A broad band characteristic of the out-of-plane bending of the hydroxyl group in a carboxylic acid dimer.[3] |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. The chemical shift of a nucleus is sensitive to its electronic environment, and the coupling between neighboring nuclei provides information about connectivity.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7] DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and prevent the rapid exchange of the acidic proton.[7]

-

Data Acquisition: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

Instrument Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm.

-

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and appears far downfield.[8][9] Its broadness is due to hydrogen bonding and potential exchange. This peak would disappear upon addition of D₂O. |

| ~7.2-7.4 | Doublet | 1H | H-3 (furan) | The proton at position 3 of the furan ring, adjacent to the carboxylic acid. It is expected to be a doublet due to coupling with the proton at position 4. |

| ~6.3-6.5 | Doublet | 1H | H-4 (furan) | The proton at position 4 of the furan ring, adjacent to the tert-butyl group. It will appear as a doublet due to coupling with the proton at position 3. |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, strong singlet. |

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~160-165 | C=O (carboxyl) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic region for carboxylic acids.[4][8] |

| ~165-170 | C-5 (furan) | The furan carbon attached to the tert-butyl group. It is expected to be the most downfield of the furan carbons due to the substitution. |

| ~145-150 | C-2 (furan) | The furan carbon attached to the carboxylic acid group. |

| ~120-125 | C-3 (furan) | The furan carbon bearing a proton, adjacent to the carboxylic acid. |

| ~110-115 | C-4 (furan) | The furan carbon bearing a proton, adjacent to the tert-butyl group. |

| ~32-35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28-30 | -C(CH₃ )₃ | The equivalent methyl carbons of the tert-butyl group. |

III. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Experimental Protocol (Electron Ionization - EI-MS):

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons.[10]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Interpretation:

The mass spectrum of this compound will provide the molecular weight and valuable structural information from its fragmentation pattern.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 168, corresponding to the molecular weight of the compound (C₉H₁₂O₃).

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Key Fragments:

| m/z | Proposed Fragment | Interpretation |

| 168 | [C₉H₁₂O₃]⁺˙ | Molecular ion. |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group, leading to a stable tertiary carbocation. This is expected to be a prominent peak. |

| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |